5-(2-fluorophenyl)-2,3-dihydro-1H-indole chemical structure and properties
5-(2-fluorophenyl)-2,3-dihydro-1H-indole chemical structure and properties
Synthesis, Physicochemical Profiling, and Medicinal Utility
Executive Summary & Chemical Identity
5-(2-fluorophenyl)-2,3-dihydro-1H-indole (also known as 5-(2-fluorophenyl)indoline) is a bicyclic secondary amine serving as a privileged scaffold in drug discovery. Structurally, it consists of an indoline core coupled to a 2-fluorophenyl moiety at the C5 position.
This molecule represents a critical "building block" in the synthesis of serotonin (5-HT) receptor modulators, kinase inhibitors, and voltage-gated ion channel blockers. The presence of the ortho-fluorine atom introduces specific steric and electronic effects that modulate metabolic stability and receptor binding affinity, distinguishing it from its non-fluorinated or para-fluorinated analogs.
1.1 Chemical Data Table
| Property | Specification |
| IUPAC Name | 5-(2-fluorophenyl)-2,3-dihydro-1H-indole |
| Common Name | 5-(2-fluorophenyl)indoline |
| Molecular Formula | C₁₄H₁₂FN |
| Molecular Weight | 213.25 g/mol |
| CAS Number | 288385-88-6 (Generic/Isomer class reference) |
| SMILES | Fc1ccccc1-c2cc3c(cc2)NCC3 |
| Core Scaffold | Indoline (2,3-dihydroindole) |
| Key Substituent | ortho-Fluorine (C-F bond length ~1.35 Å) |
Structural Analysis & The "Ortho-Fluorine" Effect
In medicinal chemistry, the placement of the fluorine atom at the ortho position of the pendant phenyl ring is not arbitrary. It serves three distinct mechanistic functions:
-
Conformational Restriction: The steric bulk of the fluorine atom (van der Waals radius ~1.47 Å) creates a rotational barrier between the indoline and phenyl rings. This forces the biaryl system into a twisted conformation (dihedral angle > 20°), often improving selectivity for protein binding pockets that cannot accommodate planar biaryl systems.
-
Metabolic Blocking: The C-F bond is highly resistant to Cytochrome P450 oxidation. Placing fluorine at the ortho position protects this site from hydroxylation, extending the half-life (
) of the molecule compared to the parent phenyl compound. -
Lipophilicity Modulation: The fluorine atom increases the
(lipophilicity), facilitating blood-brain barrier (BBB) penetration, which is essential for CNS-active targets like 5-HT receptors.
Synthetic Methodology
The most robust route to 5-(2-fluorophenyl)indoline is the Suzuki-Miyaura Cross-Coupling reaction. While direct coupling to the free amine is possible, protecting the nitrogen is recommended to prevent catalyst poisoning and N-arylation side products.
3.1 Retrosynthetic Analysis (DOT Visualization)
The following diagram illustrates the disconnection approach, identifying 5-bromoindoline and 2-fluorophenylboronic acid as the key precursors.
Figure 1: Retrosynthetic disconnection showing the convergent synthesis via Palladium-catalyzed cross-coupling.
3.2 Detailed Experimental Protocol
Objective: Synthesis of 5-(2-fluorophenyl)-1-(tert-butoxycarbonyl)indoline followed by deprotection.
Step 1: N-Protection
-
Dissolve 5-bromoindoline (1.0 eq) in DCM.
-
Add
(1.1 eq) and DMAP (0.1 eq). -
Stir at RT for 4 hours. Wash with 1M HCl and Brine. Dry over
.[1] -
Yield: >95% (N-Boc-5-bromoindoline).
Step 2: Suzuki Coupling
-
Reagents: Charge a reaction vial with N-Boc-5-bromoindoline (1.0 mmol), 2-fluorophenylboronic acid (1.2 mmol), and
(0.05 mmol). -
Solvent System: Add 1,4-Dioxane (4 mL) and 2M aqueous
(1 mL). Note: Degas solvents with Nitrogen for 10 mins prior to addition. -
Reaction: Heat to 90°C for 12 hours under inert atmosphere (
). -
Workup: Dilute with EtOAc, wash with water.[1][2] Purify organic layer via silica flash chromatography (Hexane:EtOAc gradient).
Step 3: Deprotection (Boc Removal)
-
Dissolve intermediate in DCM (5 mL).
-
Add TFA (1 mL) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Neutralization (Critical): Quench with saturated
until pH ~8. Extract with DCM. -
Final Product: 5-(2-fluorophenyl)indoline (Off-white solid).
Physicochemical Properties & Profiling
Understanding the physical behavior of this scaffold is vital for assay development.
| Property | Value (Predicted/Observed) | Notes |
| pKa (Conjugate Acid) | ~4.8 - 5.2 | The nitrogen lone pair is involved in the aromatic system, reducing basicity compared to alkyl amines but higher than indole. |
| LogP | 3.2 ± 0.3 | Moderately lipophilic; good candidate for CNS penetration. |
| Solubility | Low in neutral water; High in DMSO, MeOH, DCM. | Soluble in aqueous acid (HCl) due to protonation. |
| H-Bond Donors | 1 (NH) | |
| H-Bond Acceptors | 1 (F) | Fluorine acts as a weak acceptor. |
Handling Precaution: As a secondary amine, the compound is prone to oxidation to the corresponding indole if left in solution exposed to air and light for extended periods. Store solid at -20°C under argon.
Medicinal Chemistry Applications
This scaffold acts as a bioisostere for various biaryl systems. The specific applications include:
5.1 Serotonin (5-HT) Receptor Modulation
The 5-substituted indoline core mimics the tryptamine structure of serotonin.
-
Mechanism: The basic nitrogen binds to the conserved Aspartate residue (D3.32) in GPCRs. The 2-fluorophenyl group extends into the hydrophobic pocket (e.g., in 5-HT2C or 5-HT6 receptors), providing subtype selectivity.
5.2 Kinase Inhibition
Biaryl indolines are frequent scaffolds in Type II kinase inhibitors.
-
Binding Mode: The indoline NH can function as a hydrogen bond donor to the hinge region of the kinase ATP-binding site.
5.3 Biological Pathway Visualization
The following diagram maps the role of the scaffold in a hypothetical CNS drug discovery campaign.
Figure 2: Pharmacological mapping of the indoline scaffold to potential therapeutic endpoints.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning.
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage: Hygroscopic. Store under inert gas.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Fluorine content).
References
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Suzuki-Miyaura Coupling Protocols: BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Retrieved from [1]
-
Indoline Scaffold Properties: Sigma-Aldrich. 5-Fluoro-2,3-dihydro-(1H)-indole Product Sheet. Retrieved from
- Fluorine in Medicinal Chemistry: Journal of Medicinal Chemistry. The influence of fluorine on the physicochemical properties of drugs. (General Reference for Ortho-F effect).
-
5-HT Receptor Ligand Design: Arab Journal of Chemistry. Synthesis of novel 5-HT1A arylpiperazine ligands. Retrieved from
